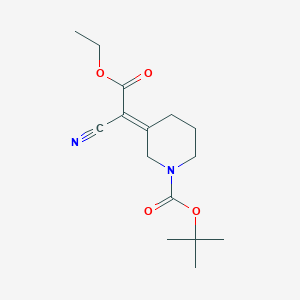![molecular formula C9H10Cl2N4 B1532282 1-(Tert-Butyl)-4,6-Dichlor-1H-pyrazolo[3,4-D]pyrimidin CAS No. 864292-49-9](/img/structure/B1532282.png)
1-(Tert-Butyl)-4,6-Dichlor-1H-pyrazolo[3,4-D]pyrimidin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1-(Tert-Butyl)-4,6-Dichlor-1H-pyrazolo[3,4-D]pyrimidin: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen:
Onkologieforschung
Diese Verbindung wurde bei der Synthese von Molekülen mit potenziellen Antikrebs-Eigenschaften verwendet. So wurden Derivate in MTT-Assays an verschiedenen Krebszelllinien getestet und zeigten eine vielversprechende Hemmwirkung auf das Wachstum von Tumorzellen .
Kinase-Inhibition
Es dient als ein potenter Inhibitor von Src-Familie-Tyrosinkinasen, die für die Regulation von Zellwachstum und -teilung unerlässlich sind. Diese Selektivität macht es wertvoll für die Untersuchung zellulärer Signalwege und die Entwicklung gezielter Krebstherapien .
Entzündungshemmende Forschung
Analoga dieser Verbindung wurden synthetisiert und in zellbasierten Assays auf ihre entzündungshemmenden Wirkungen untersucht, was zum Verständnis von Entzündungen und zur Entwicklung von entzündungshemmenden Medikamenten beiträgt .
Biologische Bedeutung
Pyrimidin-Analoga, einschließlich derer, die mit dieser Verbindung verwandt sind, wurden auf ihre biologische Bedeutung untersucht und bieten Einblicke in ihr therapeutisches Potenzial für verschiedene Krankheiten .
Chemische Vielfalt
Die Verbindung trägt zur chemischen Vielfalt heterocyclischer Verbindungen bei, die für die Medikamentenforschung und -entwicklung für eine breite Palette therapeutischer Anwendungen unerlässlich sind .
Therapeutisches Potenzial
Obwohl nicht direkt mit der spezifischen Verbindung verbunden, haben Pyridopyrimidin-Derivate therapeutisches Interesse gezeigt, was darauf hindeutet, dass ähnliche Verbindungen wie this compound ebenfalls ein Potenzial für den therapeutischen Einsatz haben könnten .
Syntheseprotokolle
Die Syntheserouten für verwandte Verbindungen liefern wertvolle Informationen zum Aufbau neuer Moleküle mit gewünschten biologischen Aktivitäten, die in verschiedenen Bereichen der pharmazeutischen Chemie eingesetzt werden können .
Forschung zu fortschrittlichen Materialien
Obwohl nicht direkt mit dieser Verbindung verwandt, zeigen Fortschritte in der Materialforschung, wie die Konservierung von DNA in Polymeren, einen breiteren Umfang, in dem solche Verbindungen zu innovativen Lösungen beitragen könnten .
Für detailliertere Informationen zu jeder Anwendung und weiteren Forschungsergebnissen verweisen wir auf die angegebenen Referenzen.
Design, Synthesis and Biological Evaluation - Scientific.Net PP1 Analog - MilliporeSigma Research developments in syntheses, anti-inflammatory activities Bicyclic 6 + 6 systems: chemistry of pyrimido[4,5-d]pyrimidines Advances in chemical and biological diversity of heterocyclic compounds [Review on Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3… Synthesis of new pyrido[2,3-d]pyrimidin-5-one - Springer Scientists preserve DNA in an amber-like polymer | MIT News
Wirkmechanismus
Target of Action
The primary target of 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine is the Calcium/calmodulin-dependent protein kinase type II subunit gamma . This kinase plays a crucial role in various cellular functions, including cell division, differentiation, and learning memory.
Mode of Action
1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine acts as a potent, reversible, ATP-competitive inhibitor of Src-family tyrosine kinases . It is more selective for certain mutant forms of these kinases, such as the I338G mutant v-Src . By inhibiting these kinases, the compound interferes with their normal functioning, leading to changes in cellular processes.
Biochemical Pathways
The compound’s action affects the YDA-MKK4/MKK5-MPK3/MPK6 cascade , which functions downstream of the RGF1-RGI ligand–receptor pair . This cascade is involved in regulating mitotic activity in the root apical meristem, which determines primary root length .
Pharmacokinetics
It is known to be cell-permeable , suggesting that it can readily cross cell membranes to reach its target
Result of Action
The inhibition of Src-family tyrosine kinases by 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine can lead to a variety of molecular and cellular effects. For example, it can affect cell division and differentiation . Some studies have also suggested that it may have anticancer activity .
Biochemische Analyse
Biochemical Properties
1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine plays a significant role in biochemical reactions, primarily as an inhibitor of specific enzymes. It has been shown to interact with Src-family tyrosine kinases, including the I338G mutant v-Src and wild-type Fyn . The compound is a potent, reversible, ATP-competitive inhibitor, demonstrating high selectivity for the I338G mutant v-Src with an IC50 value of 1.5 nM, compared to 1.0 µM for wild-type v-Src and 600 nM for wild-type Fyn . These interactions suggest that 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine can modulate signaling pathways regulated by these kinases.
Cellular Effects
1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. By inhibiting Src-family tyrosine kinases, the compound affects downstream signaling pathways, leading to alterations in cell proliferation, differentiation, and survival . Studies have shown that treatment with similar compounds results in decreased mitotic activity and reduced expression of key regulatory genes in root apical meristem cells . These findings indicate that 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine can significantly impact cellular function and behavior.
Molecular Mechanism
The molecular mechanism of 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine involves its binding interactions with specific biomolecules and its role as an enzyme inhibitor. The compound competes with ATP for binding to the active site of Src-family tyrosine kinases, thereby inhibiting their activity . This inhibition disrupts the phosphorylation of downstream targets, leading to changes in gene expression and cellular responses. Additionally, the compound’s selectivity for mutant kinases over wild-type forms highlights its potential for targeted therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine have been observed to change over time. The compound is stable under standard storage conditions and can be reconstituted for use in experiments . Long-term studies have shown that the compound maintains its inhibitory activity for up to three months when stored at 4°C . Its stability and efficacy may vary depending on the experimental conditions and the specific cellular context.
Dosage Effects in Animal Models
The effects of 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine in animal models vary with different dosages. At lower doses, the compound effectively inhibits target kinases without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . These findings underscore the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine is involved in metabolic pathways related to pyrimidine metabolism. Pyrimidine metabolism is essential for the synthesis of nucleotides, which are critical for DNA and RNA synthesis . The compound’s interactions with enzymes involved in these pathways can influence metabolic flux and metabolite levels, potentially affecting cellular proliferation and survival .
Transport and Distribution
The transport and distribution of 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s cell-permeable nature allows it to enter cells and reach its intracellular targets . Once inside the cell, it may interact with various transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine is influenced by targeting signals and post-translational modifications. The compound’s ability to inhibit Src-family tyrosine kinases suggests that it may localize to regions of the cell where these kinases are active, such as the plasma membrane and cytoplasm . Additionally, its interactions with other cellular components may direct it to specific organelles or compartments, further modulating its activity and function .
Eigenschaften
IUPAC Name |
1-tert-butyl-4,6-dichloropyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N4/c1-9(2,3)15-7-5(4-12-15)6(10)13-8(11)14-7/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMSQBIJCSGTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174310 | |
| Record name | 4,6-Dichloro-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864292-49-9 | |
| Record name | 4,6-Dichloro-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864292-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate](/img/structure/B1532215.png)

![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1532217.png)

![6-(bromomethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532221.png)
![2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B1532222.png)
